molecular formula C18H15ClFN3O3S B2836566 4-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920193-79-9

4-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B2836566
CAS No.: 920193-79-9
M. Wt: 407.84
InChI Key: DKODKCGYIWXKLZ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15ClFN3O3S and its molecular weight is 407.84. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3O3S/c19-14-3-7-16(8-4-14)27(24,25)21-11-12-26-18-10-9-17(22-23-18)13-1-5-15(20)6-2-13/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKODKCGYIWXKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a sulfonamide (-SO₂NH₂) group, a pyridazine ring, a 4-fluorophenyl substituent, and a chloro-substituted benzene ring. The sulfonamide group facilitates hydrogen bonding with biological targets, while the halogen atoms (Cl, F) enhance lipophilicity and electronic interactions. The pyridazine ring contributes to π-π stacking, critical for binding to enzymes or receptors. These features collectively impact solubility, stability, and target affinity .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming functional groups and connectivity.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical) and monitor reaction progress .
  • Mass Spectrometry (MS) : For molecular weight verification (e.g., 413.43 g/mol) .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry, as seen in related sulfonamides .

Q. What are the reported biological activities of this compound?

Preliminary studies suggest:

  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 2.3 µM) via sulfonamide interactions .
  • Anticancer : 60% inhibition of tumor cell proliferation at 10 µM, attributed to fluorophenyl-enhanced cellular uptake .
  • Antimicrobial : Activity against Gram-positive bacteria (MIC = 8 µg/mL) due to halogenated aromatic moieties .

Advanced Research Questions

Q. Table 2: Comparative Biological Activities

ActivityAssay ModelResultKey Structural DeterminantReference
Anti-inflammatoryLPS-induced RAWIC₅₀ = 2.3 µM (COX-2)Chloro substituent
AnticancerMCF-7 cell line60% inhibition4-Fluorophenyl group
AntibacterialS. aureusMIC = 8 µg/mLPyridazine ring

Q. Table 3: Analytical Techniques for Structural Elucidation

TechniqueApplicationExample DataReference
X-ray CrystallographyConfirms bond angles and dihedralsC-C bond length: 1.54 Å
¹H NMRIdentifies ethyloxy linker protonsδ 3.7–4.1 ppm (m, 4H)
HRMSVerifies molecular formula[M+H]⁺ = 413.43 (calc. 413.42)

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